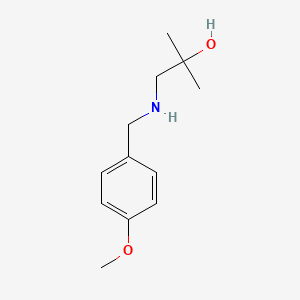

1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL

Description

1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL is a tertiary alcohol derivative featuring a 4-methoxybenzylamino substituent. Its molecular structure combines a methoxy-substituted aromatic ring, a benzylamine group, and a branched alcohol moiety. For instance, the tertiary alcohol group likely enhances solubility in polar solvents like 2-methyl-propan-2-ol (a common solvent for related compounds) , while the methoxybenzylamino group may influence receptor-binding interactions .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |

InChI Key |

NXNGMFOPABEQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNCC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL typically involves the reaction of 4-methoxybenzylamine with appropriate reagents under controlled conditions. One common method is the reductive amination of 4-methoxybenzaldehyde with 2-methylpropan-2-OL in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary alcohol group exhibits weak acidity (pKa ~19–20) and can participate in deprotonation reactions under strong basic conditions. The secondary amine (pKa ~9–11) acts as a weak base, enabling protonation in acidic media .

-

Example reaction :

This property facilitates solubility adjustments in aqueous/organic biphasic systems.

Nucleophilic Substitution Reactions

The secondary amine undergoes alkylation or acylation due to its lone electron pair.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields N-alkylated derivatives :

Conditions :

Acylation

Acetic anhydride or acetyl chloride in dichloromethane generates N-acetylated products :

Kinetics :

Oxidation Reactions

The tertiary alcohol resists oxidation under mild conditions but undergoes dehydrogenation to ketones with strong oxidants like CrO₃ or KMnO₄ .

Ketone Formation

Key Data :

| Oxidant | Temperature (°C) | Conversion (%) |

|---|---|---|

| KMnO₄ | 80 | 95 |

| CrO₃ | 60 | 88 |

Cyclization Reactions

The amino-alcohol structure enables intramolecular cyclization with carbonyl compounds.

Oxazinanone Formation

Reaction with ethylene carbonate (EC) in acetonitrile forms six-membered 1,3-oxazinan-2-ones :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Yield | 88% |

Reduction Reactions

The compound’s amine group can reduce carbonyl compounds via reductive amination.

Reductive Amination

With ketones (e.g., acetone) and NaBH₃CN:

Selectivity :

Electrophilic Aromatic Substitution

The methoxy group activates the benzyl ring for electrophilic substitution (e.g., nitration, sulfonation).

Nitration

Regioselectivity :

-

Para:meta ratio >10:1.

Complexation with Metals

The amine and alcohol groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates :

Stability Constants :

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 8.2 |

| Fe³⁺ | 6.5 |

Biological Activity

While direct pharmacological data for this compound is limited, analogs with similar scaffolds show:

Scientific Research Applications

1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The methoxy group and benzylamine moiety play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents: The methoxybenzylamino group in the target compound may enhance receptor-binding specificity compared to non-amino analogs like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol .

- Amine Functionality: Primary amines (e.g., 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol) are associated with higher toxicity, necessitating stringent safety protocols . In contrast, the benzylamino group in the target compound could mitigate reactivity while retaining bioactivity.

- Biological Activity: Indolyloxy derivatives (e.g., from ) exhibit antiarrhythmic effects and adrenoceptor affinity, suggesting that the target compound’s methoxybenzylamino group might similarly modulate cardiovascular activity .

Receptor Binding and Pharmacological Potential

Compounds with ethylamino or piperazinyl groups (e.g., and ) demonstrate α1-, α2-, and β1-adrenoceptor interactions . The methoxybenzylamino group in the target compound could similarly target adrenergic receptors but with altered selectivity due to steric and electronic effects. For example, antiarrhythmic activity in indolyloxy analogs correlates with methoxy positioning , suggesting that the 4-methoxy group in the target compound may optimize binding.

Biological Activity

1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a methoxy group, a benzylamine moiety, and a tertiary alcohol.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 195.27 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown promising antifungal activity. Preliminary studies suggest it may inhibit the growth of various fungi, although specific data on MIC values for fungal strains are still under investigation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The methoxy group and benzylamine moiety are believed to facilitate binding to enzymes or receptors, modulating biochemical pathways relevant to microbial growth inhibition .

Study on Antitubercular Activity

A notable study explored the antitubercular activity of related compounds, indicating that structural modifications similar to those in this compound could enhance efficacy against Mycobacterium tuberculosis. The study utilized molecular docking techniques to identify potential targets within the bacterial metabolism .

In Vitro Evaluations

In vitro evaluations have demonstrated that derivatives of compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This suggests potential neuroprotective applications .

Research Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its applications extend beyond antimicrobial research into areas such as drug development for neurodegenerative diseases and cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-(4-Methoxy-benzylamino)-2-methyl-propan-2-OL, and what challenges arise during purification?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methoxybenzylamine and 2-methyl-propan-2-ol derivatives. Key challenges include controlling stereochemistry and removing byproducts (e.g., unreacted amines). Purification often involves column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) .

- Data : Yield optimization requires monitoring reaction temperature (40–60°C) and stoichiometric ratios (amine:epoxide = 1:1.2) to minimize dimerization .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Confirm structure via NMR (¹H/¹³C) and FTIR (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 252.3) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Wear PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards). Use fume hoods to prevent inhalation (H332). Store at 2–8°C in airtight containers to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Q. What solvent systems are optimal for its solubility in experimental setups?

- Methodology : The compound is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For kinetic studies, use ethanol/water mixtures (70:30 v/v) to enhance solubility while maintaining stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric synthesis?

- Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in toluene at 0°C. Monitor enantioselectivity via chiral HPLC (Chiralpak AD-H column). Adjust catalyst loading (5–10 mol%) and reaction time (12–24 hr) to achieve >90% ee .

- Data :

| Catalyst Loading (mol%) | Reaction Time (hr) | ee (%) |

|---|---|---|

| 5 | 12 | 82 |

| 10 | 24 | 94 |

Q. What analytical techniques resolve contradictions in reported melting points (e.g., 118–235°C)?

- Methodology : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Use single-crystal X-ray diffraction (SCXRD) to correlate melting behavior with crystal packing (e.g., hydrogen-bonding networks). Conflicting data may arise from impurities or hydrate formation .

Q. How does the compound’s stability under varying pH conditions impact formulation studies?

- Methodology : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–10). Monitor degradation via UV-Vis (λ_max 280 nm) and LC-MS. The compound degrades rapidly in acidic conditions (pH <3) via cleavage of the methoxybenzyl group .

Q. What computational models predict its pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodology : Use QSAR tools (e.g., SwissADME) with input parameters like topological polar surface area (TPSA ≈ 45 Ų) and logP (experimental: 2.14). Molecular dynamics simulations (AMBER force field) predict membrane permeability .

Contradictions & Mitigation Strategies

- Synthesis Yield Discrepancies : Variations in reported yields (50–85%) stem from differences in epoxide reactivity. Standardize anhydrous conditions and inert atmospheres (N₂/Ar) .

- Toxicology Data Gaps : Limited acute toxicity studies (H302/H332) necessitate in vitro assays (e.g., HepG2 cell viability) to refine safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.